4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Overview
Description
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde is an aromatic compound with a complex structure that includes fluorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the fluorophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde largely depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLHPUDAABLUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202267 | |
Record name | 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346611-57-2 | |
Record name | 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346611-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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